molecular formula C5H11O5P B14176116 2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 922522-52-9

2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14176116
CAS No.: 922522-52-9
M. Wt: 182.11 g/mol
InChI Key: WJSTWAMKWXORCA-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom

Preparation Methods

The synthesis of 2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of 2-(2-methoxyethoxy)ethanol with a phosphorus-containing reagent. One common method involves the use of hexachlorocyclotriphosphazene (HCCP) as a starting material. The synthesis proceeds through a two-step process:

Chemical Reactions Analysis

2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo hydrolysis to release phosphoric acid derivatives, which can interact with biological molecules and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Properties

CAS No.

922522-52-9

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

IUPAC Name

2-(2-methoxyethoxy)-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C5H11O5P/c1-7-2-3-8-11(6)9-4-5-10-11/h2-5H2,1H3

InChI Key

WJSTWAMKWXORCA-UHFFFAOYSA-N

Canonical SMILES

COCCOP1(=O)OCCO1

Origin of Product

United States

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